Sustained AT₁ Receptor Occupancy: Azilsartan Mepixetil's Active Moiety Outperforms Olmesartan and Valsartan in Washout Resistance
The active metabolite of Azilsartan Mepixetil, azilsartan, demonstrates markedly superior receptor binding persistence compared to other ARBs. In a direct comparative washout assay, azilsartan exhibited an IC₅₀ of 2.6 nM without washout, which only increased to 7.4 nM after a 5-hour washout. In contrast, Olmesartan's IC₅₀ shifted from 6.7 nM to 242.5 nM (a >36-fold increase), while Valsartan's IC₅₀ shifted from 44.9 nM to >10,000 nM (a >222-fold increase) under identical conditions [1]. This indicates that azilsartan remains tightly bound to the AT₁ receptor for a prolonged period, a property directly attributable to its slow dissociation kinetics.
| Evidence Dimension | AT₁ receptor binding IC₅₀ post-5-hour washout |
|---|---|
| Target Compound Data | Azilsartan (active metabolite): IC₅₀ = 7.4 nM after washout |
| Comparator Or Baseline | Olmesartan: IC₅₀ = 242.5 nM after washout; Valsartan: IC₅₀ > 10,000 nM after washout |
| Quantified Difference | Azilsartan post-washout IC₅₀ is ~33-fold lower than Olmesartan and >1350-fold lower than Valsartan |
| Conditions | Radioligand binding assay using human AT₁ receptors; 5-hour washout period |
Why This Matters
This washout resistance is the mechanistic basis for Azilsartan Mepixetil's prolonged duration of action and 24-hour blood pressure control, which is not achievable with rapidly dissociating ARBs like Valsartan.
- [1] Ojima M, et al. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies. J Pharmacol Exp Ther. 2011;336(3):801-8. Data as presented in Table 1 of PMC3295635. View Source
